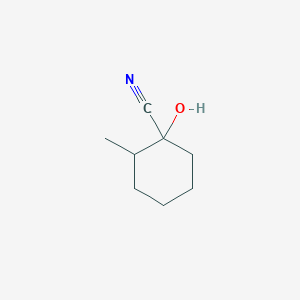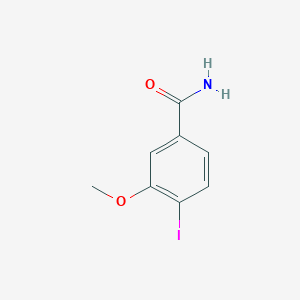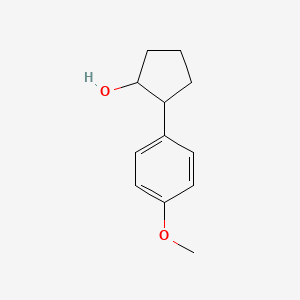
4-(3-(4-Chlorophenoxy)propyl)morpholine
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of 4-(3-(4-Chlorophenoxy)propyl)morpholine is C13H18ClNO2. The average molecular weight is 255.74 g/mol.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.1±0.1 g/cm³, a boiling point of 227.1±25.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . The compound has an enthalpy of vaporization of 46.4±3.0 kJ/mol and a flash point of 91.2±23.2 °C . The index of refraction is 1.463, and the molar refractivity is 42.4±0.3 cm³ .Applications De Recherche Scientifique
Crystal Structure Analysis
The study of the crystal structure of related compounds, such as dimethomorph, a morpholine fungicide, reveals insights into the molecular interactions and structural integrity of this class of compounds. The analysis showed significant dihedral angles between the mean planes of the central chlorophenyl and the terminal benzene and morpholine rings, highlighting the three-dimensional structure formed by hydrogen bonds and weak Cl⋯π interactions (Kang, Kim, Kwon, & Kim, 2015).
Synthesis and Biological Properties
Research on the synthesis and biological properties of compounds structurally similar to 4-(3-(4-Chlorophenoxy)propyl)morpholine has been conducted, providing insights into their potential applications. For instance, compounds exhibiting pronounced anticonvulsive and some peripheral n-cholinolytic activities have been synthesized, emphasizing the relevance of the morpholine moiety and chlorophenyl group in medicinal chemistry (Papoyan, Gasparyan, Paronikyan, Tatevosyan, Avakimyan, Panosyan, & Gevorgyan, 2011).
Anticancer Potential
Morpholin-3-one derivatives, structurally related to this compound, have been explored for their anticancer potential. They have shown to induce apoptosis and elevate the level of P53 and Fas in A549 lung cancer cells, suggesting that these compounds could be promising tools for developing anti-cancer drugs (He, Zhu, Shi, Zhao, Zhao, Zhang, & Miao, 2007).
Antinociceptive Effects
The antinociceptive activity of 4-substituted derivatives of morpholin-3-one has been investigated, demonstrating that these compounds produce significant effects in both the hot plate test and the writhing test without impacting motor coordination and myorelaxation of animals. This research highlights the potential therapeutic benefits of morpholin-3-one derivatives in pain management (Listos, Talarek, Orzelska, Fidecka, Wujec, & Plech, 2013).
Safety and Hazards
The safety data sheet for a related compound, 4-(3-Chloropropyl)morpholine, indicates that it is hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes .
Propriétés
IUPAC Name |
4-[3-(4-chlorophenoxy)propyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c14-12-2-4-13(5-3-12)17-9-1-6-15-7-10-16-11-8-15/h2-5H,1,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKNNGLVNTMFRDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCOC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]butanoic acid](/img/structure/B3168797.png)


![8-methyl-7-[(4-methylphenyl)sulfonyl][1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B3168819.png)
![Ethyl 3-[4-ethyl-2-(4-methylphenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B3168826.png)

![4-{5-[(Diethylamino)sulfonyl]-1H-1,2,3-benzotriazol-1-yl}butanoic acid](/img/structure/B3168832.png)



